molecular formula C17H19BrN2O3S B5223851 N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5223851
Poids moléculaire: 411.3 g/mol
Clé InChI: HONJCAVTAPERON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Mécanisme D'action

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective inhibitor of the sGC enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved cardiac function. It also inhibits platelet aggregation, which can reduce the risk of thrombosis. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have a long half-life, which allows for sustained effects. However, one of the limitations of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors. Additionally, there is a need for further studies to determine the optimal dosing and administration of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 for various therapeutic applications. Finally, there is a need for more studies to determine the long-term safety and efficacy of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 in humans.

Méthodes De Synthèse

The synthesis of N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps. The first step is the reaction of 2-bromobenzylamine with 2-methylbenzaldehyde to form N-(2-methylbenzyl)-2-bromobenzylamine. The second step is the reaction of N-(2-methylbenzyl)-2-bromobenzylamine with methylsulfonyl chloride to form N-(2-methylbenzyl)-2-bromobenzylamine methylsulfonate. The final step is the reaction of N-(2-methylbenzyl)-2-bromobenzylamine methylsulfonate with glycine ethyl ester to form N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691.

Applications De Recherche Scientifique

N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect on the pulmonary and systemic circulation, making it a potential treatment for pulmonary hypertension and other related disorders. Additionally, N~2~-(2-bromophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve the contractility of the heart, making it a potential treatment for heart failure. It has also been studied for its potential use in the treatment of erectile dysfunction.

Propriétés

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-13-7-3-4-8-14(13)11-19-17(21)12-20(24(2,22)23)16-10-6-5-9-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONJCAVTAPERON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.